molecular formula C13H16O3S B1324145 Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-54-8

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No. B1324145
M. Wt: 252.33 g/mol
InChI Key: ZPOFZHRIVLQIGW-UHFFFAOYSA-N
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Description

“Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone” is a compound with the CAS Number: 898759-76-7 . It has a molecular weight of 246.31 . The compound is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

1,3-Dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols . They represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries . A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .


Molecular Structure Analysis

The InChI Code for “Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone” is 1S/C15H18O3/c16-14 (11-4-1-2-5-11)12-6-3-7-13 (10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2 .


Chemical Reactions Analysis

1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .


Physical And Chemical Properties Analysis

The molecular formula for “Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone” is C15H18O3 . It has a molecular weight of 246.31 .

Scientific Research Applications

  • Low Impact Acetalization Reactions : A study highlighted the use of Cyclopentyl methyl ether, related to Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process was performed under Dean-Stark conditions, emphasizing its potential in environmentally friendly acetalization reactions (Azzena et al., 2015).

  • Antioxidant Evaluation and Molecular Modeling : The compound's derivatives, specifically di-2-thienyl ketones festooned with thiazole or pyridine moiety, underwent quantum chemical calculations to assess their reactivity towards different types of attacks. These studies provided insights into the electronic structure and reactivity of these derivatives, indicating their potential in designing compounds with antioxidant properties (Althagafi, 2022).

  • Photoinduced Alkylation of Enones : Research involving the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, similar to Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, demonstrated the synthesis of monoprotected 1,4-diketones. This study suggests the compound's relevance in photochemical processes and potential applications in light-induced synthesis techniques (Mosca et al., 2001).

  • Polar [3 + 2] Cycloaddition : Investigations into the [3 + 2] cycloaddition reaction of carbonyl ylides with ketones, involving structures related to Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, revealed the synthesis of substituted dioxolanes and spirocyclic dioxolane indolinones. These findings are significant for understanding the compound's role in cycloaddition reactions and the synthesis of complex molecular structures (Bentabed-Ababsa et al., 2008).

properties

IUPAC Name

cyclopentyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c14-12(9-3-1-2-4-9)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOFZHRIVLQIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641897
Record name Cyclopentyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

CAS RN

898772-54-8
Record name Cyclopentyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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